molecular formula C16H30N2O2 B6013660 Ethyl 1-(1-propylpiperidin-4-yl)piperidine-2-carboxylate

Ethyl 1-(1-propylpiperidin-4-yl)piperidine-2-carboxylate

Cat. No.: B6013660
M. Wt: 282.42 g/mol
InChI Key: OQXOYLOGHXXQKW-UHFFFAOYSA-N
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Description

Ethyl 1-(1-propylpiperidin-4-yl)piperidine-2-carboxylate is a compound belonging to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine rings are significant in the pharmaceutical industry due to their presence in various drugs and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(1-propylpiperidin-4-yl)piperidine-2-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the carbonyl carbon of ethyl chloroformate, forming the desired ester .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available piperidine derivatives. The process includes purification steps such as recrystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(1-propylpiperidin-4-yl)piperidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-(1-propylpiperidin-4-yl)piperidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with piperidine moieties.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of ethyl 1-(1-propylpiperidin-4-yl)piperidine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(1-propylpiperidin-4-yl)piperidine-2-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives .

Properties

IUPAC Name

ethyl 1-(1-propylpiperidin-4-yl)piperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O2/c1-3-10-17-12-8-14(9-13-17)18-11-6-5-7-15(18)16(19)20-4-2/h14-15H,3-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXOYLOGHXXQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)N2CCCCC2C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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